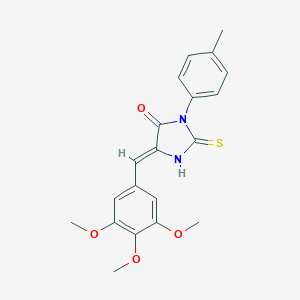![molecular formula C24H29N7O2S B456160 N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]ACETAMIDE](/img/structure/B456160.png)
N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno[2,3-d]pyrimidine core, followed by the introduction of the adamantyl and tetraazolyl groups. Key steps include:
- Cyclization Reactions: Formation of the benzothieno[2,3-d]pyrimidine core through cyclization of appropriate precursors.
- Functional Group Transformations: Introduction of the adamantyl group via nucleophilic substitution or addition reactions.
- Final Coupling: Coupling of the tetraazolyl group to the acetamide moiety under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl and tetraazolyl moieties.
- Reduction: Reduction reactions can target the carbonyl group in the benzothieno[2,3-d]pyrimidine core.
- Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
- Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
- Reducing Agents: Sodium borohydride, lithium aluminum hydride.
- Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its structural features make it a candidate for binding studies with various biomolecules.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutics.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds::
- N-(2-methyl-4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetamide
- N-(2-methyl-4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetamide
Uniqueness: The uniqueness of N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetamide lies in its combination of functional groups and structural features
Eigenschaften
Molekularformel |
C24H29N7O2S |
|---|---|
Molekulargewicht |
479.6g/mol |
IUPAC-Name |
N-(2-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-2-[3-(tetrazol-2-yl)-1-adamantyl]acetamide |
InChI |
InChI=1S/C24H29N7O2S/c1-14-27-21-20(17-4-2-3-5-18(17)34-21)22(33)30(14)28-19(32)11-23-7-15-6-16(8-23)10-24(9-15,12-23)31-26-13-25-29-31/h13,15-16H,2-12H2,1H3,(H,28,32) |
InChI-Schlüssel |
CXYFLBGAYKYBKO-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1NC(=O)CC45CC6CC(C4)CC(C6)(C5)N7N=CN=N7 |
Kanonische SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1NC(=O)CC45CC6CC(C4)CC(C6)(C5)N7N=CN=N7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-({[4-(difluoromethoxy)-3-methoxyphenyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B456079.png)
![{3-[(2,5-dichlorophenoxy)methyl]phenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B456082.png)
![4-[(2,2,2-trifluoroethoxy)methyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide](/img/structure/B456083.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B456085.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B456086.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-nitrophenoxy)propanamide](/img/structure/B456088.png)
![N-(5-chloro-2-hydroxyphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456089.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B456090.png)


![2-(4-chlorophenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B456096.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorobenzyl)acetamide](/img/structure/B456098.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-diphenylacrylamide](/img/structure/B456100.png)
